![molecular formula C17H20N8 B2943834 2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine CAS No. 2200039-92-3](/img/structure/B2943834.png)
2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-cyclopropyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a methyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Research indicates that compounds with structures related to triazolo, pyrimidin, and pyrazine have been synthesized for potential antitumor and antimicrobial activities. For instance, enaminones have been utilized as building blocks for synthesizing substituted pyrazoles, leading to compounds exhibiting cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment, as well as notable antimicrobial activity (Riyadh, 2011).
Synthesis of Heterocyclic Systems
The versatility in synthesizing heterocyclic systems from compounds containing pyrimidin and triazolo structures is evident. Research demonstrates the use of specific reagents in the preparation of various heterocyclic systems, including pyridines, pyrazines, and triazolopyrimidines, highlighting the potential for creating diverse compounds with significant biological activities (Toplak et al., 1999).
Catalyzed Synthesis of Triazolopyrimidines
The catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines demonstrates the potential for creating compounds with unique structures and possibly novel pharmacological properties. Such synthetic pathways provide insights into developing methodologies for compounds with specific triazolopyrimidine moieties, potentially leading to the discovery of new therapeutic agents (Khashi et al., 2015).
Antimicrobial Evaluation of Thienopyrimidine Derivatives
The synthesis and evaluation of new thienopyrimidine derivatives for antimicrobial activities underscore the importance of heterocyclic compounds in the search for new antimicrobial agents. Such studies reveal the potential for structural analogs of the specified compound to exhibit significant antimicrobial properties, addressing the ongoing need for novel antimicrobials in the face of rising resistance (Bhuiyan et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets can vary depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of these compounds often involves interactions with target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some triazolothiadiazine derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
The ADME properties of these compounds can also vary depending on their exact structure. In silico pharmacokinetic and molecular modeling studies have been used to predict these properties for some triazolothiadiazine derivatives .
Result of Action
The molecular and cellular effects of these compounds can include inhibition of target enzymes, leading to downstream effects such as reduced inflammation, reduced microbial growth, or cell death in the case of anticancer activity .
Propriétés
IUPAC Name |
2-cyclopropyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-20-21-15-5-6-16(22-25(11)15)24-9-13(10-24)23(2)14-7-8-18-17(19-14)12-3-4-12/h5-8,12-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNQPYAPGQTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC(=NC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
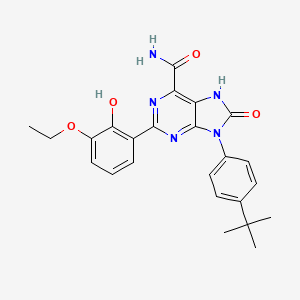
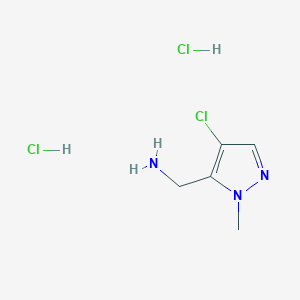


![4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide](/img/structure/B2943760.png)
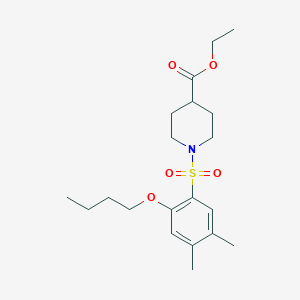
![1-{3-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2943763.png)
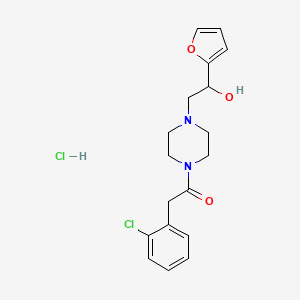
![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)
![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
![(5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-3-[(piperidin-1-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
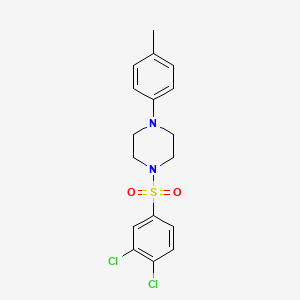
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)

